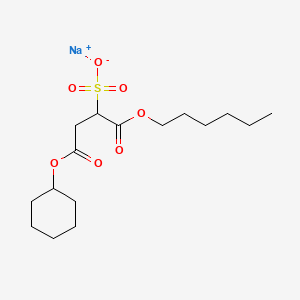
Butanedioic acid, sulfo-, 4-cyclohexyl 1-hexyl ester, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, sulfo-, 4-cyclohexyl 1-hexyl ester, sodium salt is a chemical compound known for its surfactant properties. It is used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of other compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, sulfo-, 4-cyclohexyl 1-hexyl ester, sodium salt typically involves the esterification of butanedioic acid with cyclohexanol and hexanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often include:
Esterification: Conducted in the presence of an acid catalyst such as sulfuric acid at elevated temperatures.
Sulfonation: Performed using sulfur trioxide or chlorosulfonic acid.
Neutralization: Achieved by adding sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with continuous monitoring and optimization of reaction parameters to ensure high yield and purity. The process may involve:
Batch reactors: for controlled esterification.
Continuous flow reactors: for sulfonation.
Neutralization tanks: for the final step.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, sulfo-, 4-cyclohexyl 1-hexyl ester, sodium salt undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions may lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group.
Common Reagents and Conditions
Oxidation: Performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Achieved using reducing agents such as lithium aluminum hydride.
Substitution: Conducted in the presence of nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols.
Substitution: Various substituted sulfonate esters.
Applications De Recherche Scientifique
Butanedioic acid, sulfo-, 4-cyclohexyl 1-hexyl ester, sodium salt has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological assays and experiments to study cell membrane interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of Butanedioic acid, sulfo-, 4-cyclohexyl 1-hexyl ester, sodium salt involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and hydrophobic regions of proteins, facilitating their interaction with aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butanedioic acid, sulfo-, 1,4-bis(2-ethylhexyl) ester, sodium salt
- Butanedioic acid, sulfo-, 1,4-dioctyl ester, sodium salt
Uniqueness
Butanedioic acid, sulfo-, 4-cyclohexyl 1-hexyl ester, sodium salt is unique due to its specific ester groups, which confer distinct surfactant properties and solubility characteristics compared to other similar compounds. Its cyclohexyl and hexyl ester groups provide a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propriétés
Numéro CAS |
67953-24-6 |
|---|---|
Formule moléculaire |
C16H27NaO7S |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
sodium;4-cyclohexyloxy-1-hexoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C16H28O7S.Na/c1-2-3-4-8-11-22-16(18)14(24(19,20)21)12-15(17)23-13-9-6-5-7-10-13;/h13-14H,2-12H2,1H3,(H,19,20,21);/q;+1/p-1 |
Clé InChI |
OOTVWUBNRWWVAK-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCOC(=O)C(CC(=O)OC1CCCCC1)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


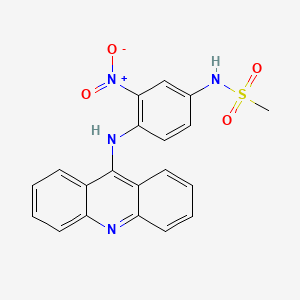

![3,4-Dichloro-5-[(3-iodoprop-2-yn-1-yl)oxy]furan-2(5H)-one](/img/structure/B14475169.png)

![2-{[Diethyl(methyl)silyl]oxy}pentanal](/img/structure/B14475192.png)
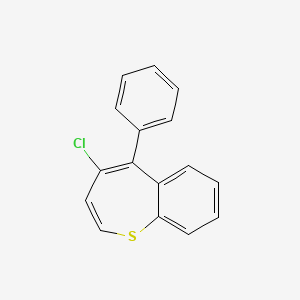
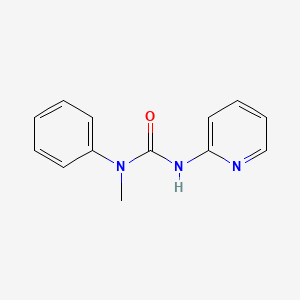
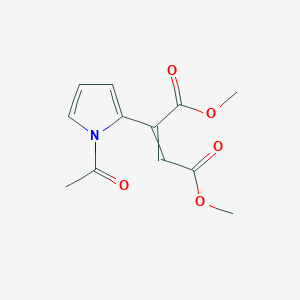
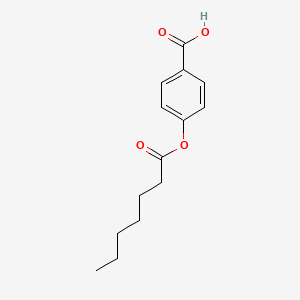
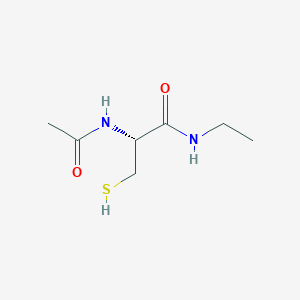


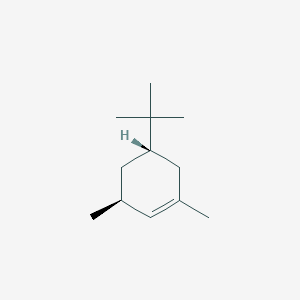
![Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane](/img/structure/B14475242.png)
